molecular formula C8H9HgNO2 B057598 p-Aminophenylmercuric acetate CAS No. 6283-24-5

p-Aminophenylmercuric acetate

Cat. No.: B057598
CAS No.: 6283-24-5
M. Wt: 351.75 g/mol
InChI Key: RXSUFCOOZSGWSW-UHFFFAOYSA-M
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Description

p-Aminophenylmercuric acetate is an organomercurial compound valued in biochemical research for its high specificity toward sulfhydryl (thiol) groups. Its primary mechanism of action involves the formation of stable mercaptide bonds with cysteine residues in proteins and peptides, making it an essential tool for the reversible modification and protection of thiols. This property is extensively exploited in enzymology to study the role of cysteine in active sites and to reversibly inhibit thiol-dependent enzymes. Furthermore, it finds significant application in protein chromatography, where it is used as an activating agent for the preparation of organomercurial affinity columns, facilitating the purification of thiol-containing biomolecules. Researchers also utilize this compound in the specific cleavage of recombinant fusion proteins. In this context, it acts as a mercuric ion donor to induce autoproteolysis in proteins engineered with a mercury-sensitive cleavage site, providing a highly controlled method for tag removal. This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

acetyloxy-(4-aminophenyl)mercury
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InChI

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXSUFCOOZSGWSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9HgNO2
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DSSTOX Substance ID

DTXSID8064197
Record name p-Aminophenylmercuric acetate
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Molecular Weight

351.75 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Aminophenylmercuric acetate
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CAS No.

6283-24-5
Record name p-Aminophenylmercuric acetate
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Record name 4-Aminophenylmercuriacetate
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Record name p-Aminophenylmercuric acetate
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Record name Mercury, (acetato-.kappa.O)(4-aminophenyl)-
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Record name p-Aminophenylmercuric acetate
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Preparation Methods

Reaction Mechanism and Stoichiometry

APMA is synthesized through the reaction of p-aminophenol with mercuric acetate (Hg(OAc)₂) in an acidic medium, typically acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the mercury ion from mercuric acetate coordinates with the aromatic amine group of p-aminophenol. The stoichiometric ratio is 1:1, ensuring complete conversion of reactants under optimal conditions.

Key Reaction:
p-Aminophenol+Hg(OAc)2p-Aminophenylmercuric acetate+Acetic Acid\text{p-Aminophenol} + \text{Hg(OAc)}_2 \rightarrow \text{this compound} + \text{Acetic Acid}

Step-by-Step Procedure

  • Reagent Preparation :

    • Dissolve p-aminophenol (1 mol) in glacial acetic acid.

    • Add mercuric acetate (1 mol) gradually under constant stirring.

  • Reaction Conditions :

    • Maintain the reaction mixture at 60–70°C for 4–6 hours.

    • Monitor pH to ensure an acidic environment (pH 3–4).

  • Crystallization :

    • Cool the mixture to room temperature to precipitate crude APMA.

    • Filter the precipitate and wash with cold acetic acid to remove unreacted reagents.

Purification and Crystallization

Crude APMA is purified via recrystallization from hot dilute acetic acid (5–10% v/v). The solution is heated until the solid dissolves completely, filtered while hot, and allowed to cool slowly, yielding colorless prisms. The product is air-dried to avoid thermal decomposition.

Table 1: Laboratory Synthesis Parameters

ParameterCondition
SolventGlacial acetic acid
Temperature60–70°C
Reaction Time4–6 hours
Yield (Typical)70–85%
Purity (Post-Purification)>95% (by HPLC)

Industrial-Scale Production

Scaling Up the Synthesis

Industrial production mirrors laboratory methods but incorporates advanced equipment for temperature control, mixing efficiency, and waste management. Key differences include:

  • Batch Reactors : Stainless steel or glass-lined reactors resistant to acetic acid corrosion.

  • Automated pH Adjustment : In-line sensors maintain optimal acidity.

  • Continuous Filtration Systems : Reduce processing time and improve yield.

Optimization of Reaction Conditions

Industrial processes prioritize yield enhancement and cost reduction :

  • Catalyst Use : Trace amounts of sulfuric acid accelerate the reaction.

  • Recycling Solvents : Acetic acid is distilled and reused.

  • Temperature Gradients : Gradual cooling during crystallization improves crystal size and purity.

Table 2: Industrial vs. Laboratory Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume1–5 L500–2000 L
Temperature ControlManualAutomated
Solvent RecoveryNone>90% recycled
Annual Production<10 kg>1 metric ton

Quality Control and Analytical Characterization

Physical and Chemical Properties

APMA is characterized by:

  • Melting Point : 163–165°C (lit.).

  • Solubility : 10 mg/mL in DMSO; insoluble in water.

  • Stability : Stable at 4°C for ≤1 month; degrades upon prolonged exposure to light.

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%).

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via ¹H and ¹³C spectra.

  • X-ray Diffraction (XRD) : Validates crystalline form.

Recent Advances and Alternative Approaches

Green Chemistry Initiatives

Efforts to reduce mercury use include:

  • Alternative Activators : Zinc-based compounds for MMP activation (under investigation).

  • Biocatalytic Routes : Enzymatic synthesis to avoid toxic reagents.

Nanoscale Synthesis

APMA nanoparticles (10–50 nm) synthesized via microemulsion techniques show enhanced stability and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: p-Aminophenylmercuric acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Activation of Matrix Metalloproteinases

Overview
MMPs are a group of enzymes that play critical roles in the degradation of extracellular matrix components. They are involved in numerous physiological processes such as tissue remodeling, wound healing, and inflammation. APMA is frequently employed to activate latent forms of these enzymes in vitro.

Mechanism of Action
APMA facilitates the activation of MMPs by inducing autolytic cleavage through a process known as the "cysteine switch," which removes the propeptide domain from the enzyme . This activation is essential for studying MMP functions and their roles in various biological contexts.

MMP Type Activation Concentration (µM) Biological Role
MMP-11000Collagen degradation
MMP-21000Tissue remodeling
MMP-91000Inflammation

Applications in Dermatology

Skin Aging Research
In dermatological studies, APMA is utilized to activate MMP-1, which is crucial for understanding skin aging processes. The activation of this enzyme allows researchers to investigate its role in collagen turnover and skin elasticity .

Case Study: Anti-Aging Formulations
A study highlighted the use of APMA in developing anti-aging skin care products. By activating MMP-1, researchers could explore formulations that enhance skin rejuvenation by promoting collagen synthesis and degradation of damaged extracellular matrix components .

Pharmacological Research

Studies on Platelet Aggregation
Recent research has demonstrated that APMA can influence platelet aggregation. At low concentrations (5 µM), it promotes aggregation, while at higher concentrations (>50 µM), it inhibits this process. This dual effect is mediated through thromboxane and calcium signaling pathways . Such findings have implications for understanding cardiovascular diseases and developing therapeutic interventions.

Toxicological Considerations

While APMA has valuable applications, it is crucial to acknowledge its potential toxic effects. It poses risks such as acute toxicity through inhalation or skin contact and may have developmental impacts . Safety protocols must be observed when handling this compound in laboratory settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

APMA is distinct from other MMP activators in mechanism, specificity, and applications. Below is a detailed comparison with key compounds:

Data Table: Comparison of APMA with Similar Compounds

Compound Chemical Class Mechanism of Action Target MMPs/Proteases Activation Efficiency Reversibility Key Applications Limitations References
APMA Organic mercurial Disrupts cysteine switch via thiol modification MMP-1, -2, -3, -7, -8, -9, -13 High (≥90% purity) Irreversible In vitro MMP activation, pro-BTC shedding Toxic; does not activate all MMPs (e.g., 80 kDa protease)
Calcium Ionophore A23187 Carboxylic acid ionophore Increases intracellular Ca²⁺, induces ADAM10-mediated shedding ADAM10 (not MMPs) Moderate Reversible Studying calcium-dependent ectodomain shedding Indirect MMP activation; requires cellular pathways
Phorbol Myristate Acetate (PMA) Phorbol ester Activates protein kinase C (PKC), induces MMP secretion MMP-9 (via secretion) Low (indirect) Reversible Neutrophil gelatinase (MMP-9) secretion Does not directly activate proMMPs
p-Chloromercuribenzoate (PCMB) Organic mercurial Modifies sulfhydryl groups Opiate receptors N/A Irreversible Receptor binding studies Not specific for MMP activation
Matrilysin (MMP-7) Metalloproteinase Enzymatic cleavage of propeptide MMP-8 High Irreversible Procollagenase 2 (MMP-8) activation Requires prior APMA activation
Concanavalin A Lectin Induces cellular pathways for MMP-2 activation MMP-2 (via cellular signaling) Moderate Reversible Cell-based MMP-2 activation studies Indirect; less specific

Key Research Findings

Specificity of APMA :

  • APMA activates MMP-13 by cleaving its propeptide, enabling quantification of both latent and active forms in fluorimetric assays .
  • In contrast, the 80 kDa protease in breast cancer cells is resistant to APMA, highlighting its selectivity .

Mechanistic Differences: APMA and calcium ionophore A23187 both induce pro-BTC shedding via ADAM10, but APMA acts directly on metalloproteases, while A23187 relies on calcium influx .

Efficiency and Toxicity :

  • APMA’s irreversible activation makes it ideal for in vitro studies, but its toxicity limits in vivo applications .
  • Matrilysin (MMP-7) requires prior APMA activation to process MMP-8, indicating a hierarchical activation cascade .

Comparative Applications :

  • APMA is preferred for direct MMP activation in cell-free systems (e.g., activating MMP-1 in arthritis research) .
  • Concanavalin A is used in cell-based studies to explore MMP-2 regulation via signaling pathways .

Biological Activity

Introduction

p-Aminophenylmercuric acetate (APMA) is an organomercurial compound known for its biological activity, particularly in the activation of matrix metalloproteinases (MMPs). MMPs are a group of enzymes critical for the degradation of extracellular matrix components, playing significant roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. This article explores the biological activity of APMA, focusing on its mechanisms of action, effects on MMPs, and implications in health and disease.

APMA acts primarily as an activator of latent MMPs. It facilitates the conversion of pro-MMPs into their active forms through a process known as the "cysteine switch," where the propeptide domain is cleaved. This activation is crucial for the functional role of MMPs in matrix degradation and remodeling.

Activation Process

  • Cysteine Switch Mechanism : APMA induces autolytic cleavage of the propeptide domain in MMPs, allowing them to become enzymatically active.
  • Interaction with TIMPs : The interaction between pro-MMPs and tissue inhibitors of metalloproteinases (TIMPs) can be disrupted by APMA, enhancing MMP activity.

Case Studies

  • MMP-9 Activation in B-CLL : A study demonstrated that APMA significantly increased the production of active MMP-9 in early-stage B-cell chronic lymphocytic leukemia (B-CLL), highlighting its role in tumor progression and tissue remodeling .
  • Pro-MMP-9 Complex Activation : Research showed that APMA treatment converted the pro-MMP-9.TIMP-1 complex into lower molecular weight active forms, although no gelatinolytic activity was detected due to TIMP binding .

Biological Effects

APMA's biological effects extend beyond MMP activation. It has been implicated in various physiological and pathological contexts:

Inflammation and Tissue Remodeling

  • Role in Inflammatory Diseases : The activation of MMPs by APMA has been linked to inflammatory conditions where tissue remodeling is required. For instance, increased MMP-13 activity has been observed in periodontal disease, suggesting that APMA may contribute to alveolar bone loss through enhanced matrix degradation .

Skin Health

  • Skin Aging : In dermatological research, APMA is used to activate MMP-1, which plays a role in collagen turnover and skin aging. The modulation of MMP activity by APMA may influence skin elasticity and repair mechanisms .

Toxicological Considerations

Despite its utility in research and potential therapeutic applications, APMA is classified as hazardous due to its mercury content. Prolonged exposure can lead to severe health effects, including:

  • Toxicity Profile : Harmful effects include damage to the gastrointestinal tract, kidneys, and potential neurotoxic effects associated with mercury exposure .

Safety Measures

Given its toxicity, handling APMA requires strict adherence to safety protocols to minimize exposure risks.

Summary Table: Biological Activities of this compound

ActivityDescriptionReferences
MMP ActivationActivates latent MMPs via cysteine switch mechanism
Inflammatory ResponseEnhances MMP-9 production in B-CLL
Skin RemodelingActivates MMP-1 for collagen turnover
ToxicityPotential harmful effects due to mercury content

Q & A

Q. How does APMA activate latent matrix metalloproteinases (MMPs) in vitro?

APMA induces MMP activation by disrupting the "cysteine switch" mechanism. It binds to the propeptide domain’s conserved cysteine residue, displacing the zinc ion coordinated in the catalytic site. This triggers autoproteolytic cleavage of the propeptide, converting latent pro-MMPs into active enzymes . A typical protocol involves incubating pro-MMPs with 1–2 mM APMA in 0.1 M NaOH or DMSO at 37°C for 1–2 hours, followed by buffer exchange to remove excess APMA .

Q. What safety precautions are essential when handling APMA?

APMA is highly toxic (H300-H310-H330-H373-H410). Researchers must:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Work in a fume hood to avoid inhalation.
  • Store reconstituted APMA at 4°C for ≤1 month; discard via hazardous waste protocols.
  • Refer to safety data sheets (SDS) for spill management and first aid (e.g., eye irrigation, medical evaluation for exposure symptoms) .

Q. How is APMA utilized to differentiate latent vs. active MMPs in zymography?

In gelatin zymography, APMA (1 mM) is added during sample preparation to activate pro-MMPs. Latent enzymes appear as higher molecular weight bands, while APMA-treated samples show lower bands corresponding to active MMPs. This method confirms protease activation and distinguishes between zymogen and mature forms .

Advanced Research Questions

Q. What experimental controls are critical when using APMA in MMP activity assays?

To validate APMA-specific effects:

  • Include a no-APMA control to measure baseline MMP activity.
  • Use EDTA (a chelator) to inhibit MMP activity, confirming metalloproteinase dependence.
  • Test off-target effects (e.g., on opioid receptors or other cysteine-rich proteins) via parallel assays .
  • Quantify active MMPs using fluorogenic substrates (e.g., 5-FAM/QXL520 FRET peptides) post-APMA treatment .

Q. How can researchers reconcile contradictory data on APMA’s role in collagen remodeling?

Discrepancies may arise from:

  • Concentration-dependent effects : High APMA (>2 mM) may non-specifically denature proteins.
  • Cell-type variability : Tumor vs. stromal cells secrete distinct MMP isoforms with differential APMA sensitivity.
  • Temporal factors : Prolonged incubation (>4 hours) can induce artefactual protein aggregation. Validate findings with alternative activators (e.g., trypsin) or MMP knockout models .

Q. What methodological considerations apply when using APMA to study MMP-13 in chondrogenesis?

For MMP-13 activation in mesenchymal stem cell (MSC) differentiation:

  • Use antibody-coated plates to capture MMP-13 from culture supernatants.
  • Treat samples with 1 mM APMA for 40 minutes at 37°C to activate pro-MMP-13.
  • Normalize activity to cell count (e.g., via PicoGreen DNA quantification) to account for secretion variability .

Q. How does APMA’s irreversible binding impact long-term MMP studies?

APMA’s covalent modification of MMPs precludes reactivation of latent pools, making it unsuitable for dynamic systems (e.g., live-cell imaging). For reversible studies, use ionizing radiation or pH shifts as alternative activation methods .

Emerging Applications

Q. Can APMA be repurposed for non-MMP targets, such as viral entry studies?

Recent work shows APMA modulates ADAM17 activity, which processes SARS-CoV-2’s ACE2 receptor. However, its broad reactivity limits specificity. Pair APMA with selective inhibitors (e.g., JG26 for ADAM17) to isolate target protease effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
p-Aminophenylmercuric acetate
Reactant of Route 2
p-Aminophenylmercuric acetate

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